tert-Butyl(3-ethynylphenoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3-ethynylphenoxy)dimethylsilane is an organosilicon compound with the molecular formula C14H20OSi. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenoxy group attached to a dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl(3-ethynylphenoxy)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3-ethynylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(3-ethynylphenoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenoxy group can be reduced under specific conditions to yield phenolic derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques .
Major Products Formed
Major products formed from these reactions include carbonyl compounds, phenolic derivatives, and substituted silanes. These products have various applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
tert-Butyl(3-ethynylphenoxy)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl(3-ethynylphenoxy)dimethylsilane involves its ability to undergo various chemical transformations. The ethynyl group can participate in cycloaddition reactions, while the phenoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl(3-ethynylphenoxy)dimethylsilane include:
- tert-Butyl(3-ethylphenoxy)dimethylsilane
- tert-Butyl(3-bromophenoxy)dimethylsilane
- tert-Butyl(3-methoxyphenoxy)dimethylsilane
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and enables the compound to participate in a wide range of chemical reactions. This makes it particularly valuable in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
163233-08-7 |
---|---|
Molekularformel |
C14H20OSi |
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
tert-butyl-(3-ethynylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H20OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3 |
InChI-Schlüssel |
VWUNVRNUCNQTCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.